molecular formula C18H24N2O2 B15212688 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 18664-71-6

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one

Katalognummer: B15212688
CAS-Nummer: 18664-71-6
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: BKXJHDNMGIMDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might involve the reaction of a substituted hydrazine with an appropriate diketone or keto-ester, followed by cyclization and acylation steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or pyrazolone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrazolones.

    Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action for 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Acylpyrazolones: Known for their metal chelating properties.

    Phenylpyrazolones: Often used in pharmaceuticals for their anti-inflammatory and analgesic properties.

Uniqueness

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one’s uniqueness might lie in its specific substitution pattern, which could confer unique biological or chemical properties compared to other pyrazolones.

Eigenschaften

CAS-Nummer

18664-71-6

Molekularformel

C18H24N2O2

Molekulargewicht

300.4 g/mol

IUPAC-Name

5-methyl-4-octanoyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-16(21)17-14(2)19-20(18(17)22)15-11-8-7-9-12-15/h7-9,11-12,17H,3-6,10,13H2,1-2H3

InChI-Schlüssel

BKXJHDNMGIMDTI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.